rac-cis-Desacetyl Diltiazem Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

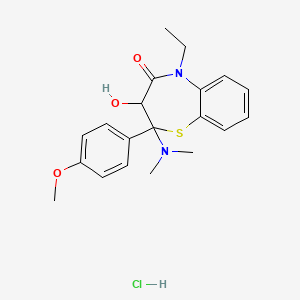

Rac-cis-Desacetyl Diltiazem Hydrochloride is a compound with the molecular formula C20H25ClN2O3S . It is also known by other names such as 2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride and DESACETYL DILTIAZEM HYDROCHLORIDE .

Molecular Structure Analysis

The molecular structure of rac-cis-Desacetyl Diltiazem Hydrochloride consists of a benzothiazepine ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and a double bond . The molecule also contains a dimethylamino group, an ethyl group, a hydroxy group, and a methoxyphenyl group .Physical And Chemical Properties Analysis

Rac-cis-Desacetyl Diltiazem Hydrochloride has a molecular weight of 408.9 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 and a complexity of 495 . Its exact mass and monoisotopic mass are both 408.1274415 g/mol . The topological polar surface area is 78.3 Ų .Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Diltiazem is an effective treatment for stable angina and coronary artery spasm. Its mechanism, though not fully understood, involves increasing myocardial oxygen supply and decreasing demand, primarily through coronary artery dilation and haemodynamic alterations. It shows similarity to other calcium channel blockers like nifedipine and verapamil in electrophysiological, haemodynamic, and antiarrhythmic properties. Beyond angina, diltiazem has shown promise in treating hypertension and supraventricular tachyarrhythmias, indicating its broad therapeutic potential in cardiovascular diseases. The drug is generally well-tolerated, with minor side effects in a small percentage of patients, making it a valuable option for treating angina pectoris (Chaffman & Brogden, 1985).

Clinical Use in Older Patients

In older patients, diltiazem has demonstrated efficacy comparable to diuretics for hypertension treatment. It also shows potential in managing effort angina, supraventricular tachycardias, and as prophylaxis against early reinfarction in non-Q-wave myocardial infarction patients. The most common adverse events include headache, flushing, peripheral oedema, and hypotension, with atrioventricular block being a rare but serious side effect. This indicates diltiazem's applicability and tolerance in older patient populations, highlighting its therapeutic versatility (Markham & Brogden, 1993).

Comparative Clinical Electrophysiologic Effects

Comparative studies of diltiazem with other calcium channel blockers like verapamil and nifedipine reveal distinct clinical cardiac electrophysiologic effects. These differences are crucial for the targeted treatment of cardiovascular disorders, demonstrating the nuanced application of calcium channel blockers based on specific clinical scenarios. Diltiazem's unique negative chronotropic effects, in contrast to the heart rate increase seen with verapamil and nifedipine, underscore its specific suitability for certain patient profiles (Mitchell, Schroeder, & Mason, 1982).

Analytical Determination in Clinical Practice

The analytical determination of diltiazem, alongside other medications like cimetidine, ranitidine, and famotidine, through UV spectrophotometry and HPLC techniques, is crucial for clinical and pharmaceutical analysis. This ensures quality control and supports therapeutic drug monitoring, reflecting the importance of precise analytical methods in the effective application of diltiazem in medical treatment (Shafi et al., 2013).

Mechanism of Action

Target of Action

Rac-cis-Desacetyl Diltiazem Hydrochloride, also known as Diltiazem, primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

Diltiazem is a calcium ion cellular influx inhibitor , also known as a slow channel blocker or calcium antagonist . It works by inhibiting the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . This inhibition leads to a decrease in peripheral vascular resistance and a modest fall in blood pressure .

Biochemical Pathways

The inhibition of calcium influx leads to relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . This results in increases in coronary blood flow, which occur in both ischemic and non-ischemic models .

Pharmacokinetics

The therapeutic benefits achieved with Diltiazem are believed to be related to its ability to inhibit the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . .

Result of Action

The result of Diltiazem’s action is a decrease in peripheral vascular resistance and a modest fall in blood pressure . In exercise tolerance studies in patients with ischemic heart disease, it reduces the heart rate-blood pressure product for any given workload . It also prevents spontaneous and ergonovine-provoked coronary artery spasm .

Action Environment

The action, efficacy, and stability of Diltiazem can be influenced by various environmental factors.

properties

IUPAC Name |

2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-5-22-16-8-6-7-9-17(16)26-20(21(2)3,18(23)19(22)24)14-10-12-15(25-4)13-11-14;/h6-13,18,23H,5H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMPAHHOOOFVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC(C(C1=O)O)(C3=CC=C(C=C3)OC)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-cis-Desacetyl Diltiazem Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)

![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)

![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)

![Ethanone, 1-(3-methylene-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/no-structure.png)

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)